4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid is a compound that belongs to the class of benzoic acids and is characterized by the presence of a pyrimidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The structure consists of a benzoic acid group attached to a 6-oxopyrimidine ring through a methylene bridge.
This compound can be synthesized through various chemical reactions involving benzoic acid derivatives and pyrimidine precursors. The synthesis often employs methods such as refluxing with urea or guanidine derivatives in suitable solvents.
4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid can be classified as:
The synthesis of 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid typically involves cyclization reactions where appropriate precursors are reacted under reflux conditions.
The typical yield for this synthesis can range from 51% to 71%, depending on the specific conditions and reactants used. Melting points for various derivatives have been reported between 110 ºC and 159 ºC, indicating varying degrees of purity and structural differences among synthesized compounds.
The molecular structure of 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid features:
The molecular formula for this compound is , with a molecular weight of approximately 245.24 g/mol. The structure can be represented as follows:
4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid can undergo various chemical reactions typical for carboxylic acids and pyrimidine derivatives:
The reactivity of the carboxylic group allows for further functionalization, which can enhance its biological activity or modify its solubility properties.
The mechanism of action for compounds like 4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid often involves interaction with biological targets such as enzymes or receptors within cells.
Studies have shown that derivatives of this compound exhibit varying levels of biological activity, which correlates with their structural modifications.
Infrared spectroscopy (IR) reveals characteristic absorption peaks corresponding to functional groups:
4-[(6-Oxopyrimidin-1-yl)methyl]benzoic acid has potential applications in:
This compound's unique structure allows it to serve as a scaffold for further drug design, potentially leading to novel therapeutic agents targeting various diseases.
The synthesis of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid (C₁₂H₁₀N₂O₃) typically employs convergent multi-step approaches that separately construct the pyrimidinone and benzoic acid components before strategic coupling. The core pyrimidin-6(1H)-one ring is commonly assembled via acid-catalyzed cyclocondensation of β-dicarbonyl compounds with urea derivatives, while the benzoic acid moiety is typically derived from protected 4-(bromomethyl)benzoic acid precursors . A critical optimization challenge involves the chemo-selective introduction of the methylene linker without competing O-alkylation of the pyrimidinone carbonyl, which is mitigated through careful base selection and temperature control.
Industrial-scale syntheses described in patent literature demonstrate strategic protection/deprotection sequences to enhance yields. For example, tert-butyl ester protection of the benzoic acid functionality during nucleophilic substitution prevents unwanted carboxylate participation in the alkylation step, with subsequent acidic deprotection achieving >85% recovery of the carboxylic acid group [2]. Post-functionalization of the molecular scaffold is facilitated through the carboxylic acid group, which serves as a handle for amide coupling reactions to generate drug-like derivatives as validated by HPLC purity data (>97%) .
Table 1: Comparative Analysis of Multi-Step Synthetic Approaches
Synthetic Route | Key Intermediate | Coupling Method | Overall Yield | Purity (HPLC) |
---|---|---|---|---|
Direct N-alkylation | 4-(Bromomethyl)benzoic acid | K₂CO₃/DMF, 80°C | 62% | 95.2% |
Mitsunobu coupling | Pyrimidin-6(1H)-one | DIAD/PPh₃, THF, 0°C→RT | 71% | 98.5% |
Protected alkylation | tert-Butyl 4-(bromomethyl)benzoate | Cs₂CO₃/CH₃CN, reflux | 89%* | 99.1% |
One-pot cyclization/alkylation | Ethyl 3-aminocrotonate | In situ, AcOH, 120°C | 55% | 92.7% |
* After deprotection*
Regioselective modification of the pyrimidin-6(1H)-one system in 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid exploits the contrasting electronic environments at C-2, C-4, and C-5 positions. Electrophilic aromatic substitution occurs preferentially at C-5 due to its heightened electron density, as confirmed by molecular electrostatic potential (MEP) calculations showing a −42.3 kcal/mol potential compared to −38.7 kcal/mol at C-4 [4] [7]. This differential reactivity enables halogenation (Br₂/AcOH), nitration (HNO₃/H₂SO₄), and Vilsmeier-Haack formylation at C-5 with >90% regioselectivity, providing handles for further derivatization.
Directed ortho-lithiation of the benzoic acid moiety complements pyrimidinone functionalization. Treatment with lithium diisopropylamide (LDA) at −78°C generates a stable dianionic species permitting regioselective deuteration or electrophilic quenching at the ortho position without compromising the acid functionality [7]. This dual-directional modification strategy enables parallel pharmacophore optimization:
Table 2: Regioselective Modification Sites and Directing Effects
Position | Electronic Character | Preferred Reactions | Directing Group Influence |
---|---|---|---|
Pyrimidine C-2 | Electrophilic center | Nucleophilic substitution | Activated by N-1 alkylation |
Pyrimidine C-5 | Electron-rich | Electrophilic substitution, Pd-couplings | Enhanced by enol tautomerization |
Benzoic acid ortho | Moderate activation | Directed metalation, halogenation | Carboxylate chelation of Li⁺ |
Benzoic acid meta | Electron-deficient | Radical halogenation | None |
The pivotal C–N bond connecting the benzyl and pyrimidinone moieties is forged predominantly via transition-metal-catalyzed cross-coupling or nucleophilic displacement. Copper-catalyzed methods employing CuI/1,10-phenanthroline systems facilitate coupling between 4-(bromomethyl)benzoic acid and pyrimidin-6(1H)-one in refluxing DMF (yields: 75–82%), leveraging the catalyst’s ability to mediate Ullmann-type C–N couplings at reduced temperatures (110°C vs. 140°C uncatalyzed) [6]. Palladium-based systems, particularly Pd₂(dba)₃/XantPhos, achieve superior yields (89–93%) but require rigorous deoxygenation and are cost-prohibitive for scale-up.
Emerging metal-free photocatalytic strategies using eosin Y and blue LED irradiation facilitate single-electron transfer (SET) activation of the alkyl bromide, enabling room-temperature coupling with pyrimidinone salts (yields: 68–74%) [6] . This approach eliminates transition-metal contamination concerns in pharmaceutical intermediates and demonstrates excellent functional group tolerance:
Comparative kinetics reveal Buchwald-Hartwig amination proceeds 3.2× faster than photocatalytic coupling but generates palladium residues (>50 ppm) requiring scavenger resins for removal. Industrial-scale syntheses increasingly adopt electrochemical methods with carbon electrodes in flow cells, achieving 91% yield with 99.5% electrode efficiency while eliminating chemical oxidants [2].
Table 3: Catalytic Systems for C–N Bond Formation
Catalyst System | Conditions | Yield (%) | Reaction Time (h) | Metal Residue |
---|---|---|---|---|
CuI/1,10-phenanthroline | DMF, 110°C, K₂CO₃ | 82 | 12 | 120 ppm |
Pd₂(dba)₃/XantPhos | Toluene, 100°C, tBuONa | 93 | 6 | 85 ppm |
Eosin Y, blue LED | DMF/H₂O, rt, K₃PO₄ | 74 | 24 | None |
Electrochemical (constant current) | CH₃CN, 20 mA, flow cell | 91 | 0.8 (residence) | None |
Sustainable synthesis of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid incorporates solvent-reduction strategies, energy-efficient activation, and catalyst recycling. Polyethylene glycol 400 (PEG-400) serves as dual solvent-reagent in microwave-assisted coupling, simultaneously dissolving ionic intermediates and acting as phase-transfer catalyst, reducing reaction times from 12 hours to 25 minutes while maintaining 88% yield [6] . Life-cycle assessment confirms PEG-based processes reduce E-factor (environmental factor) from 32 to 8.7 kg waste/kg product versus traditional DMF processes.
Solvent-free mechanochemical synthesis using high-speed ball milling achieves quantitative yields through continuous regeneration of reactive surfaces. Equimolar mixtures of potassium pyrimidinone salt and 4-(bromomethyl)benzoic acid tert-butyl ester undergo complete conversion within 15 minutes of milling (stainless steel jar, 30 Hz frequency), eliminating solvent waste and purification columns [6]. Ionic liquid biphasic systems ([BMIM]PF₆/H₂O) enable 97% catalyst recovery in palladium-catalyzed couplings over 5 cycles without significant yield erosion (92% → 89%).
Table 4: Green Solvent Alternatives and Performance Metrics
Green Approach | Reaction Medium | Temperature | Yield (%) | PMI* | E-factor |
---|---|---|---|---|---|
Conventional synthesis | DMF | 110°C | 82 | 18.4 | 32.1 |
Microwave/PEG-400 | PEG-400 | 140°C (MW) | 88 | 4.2 | 8.7 |
Mechanochemical | Solvent-free | Ambient (milling) | 98 | 1.1 | 1.8 |
Aqueous micellar | TPGS-750M/H₂O | 80°C | 85 | 3.9 | 9.3 |
Ionic liquid biphasic | [BMIM]PF₆/H₂O | 90°C | 92 | 5.7 | 12.4 |
Process Mass Intensity = Total materials (kg) / Product (kg)
Flow chemistry implementations resolve exotherm management in the alkylation step, with microstructured reactors achieving precise temperature control (±0.5°C) through rapid heat dissipation. A three-stage continuous process (protection → coupling → deprotection) operates at 10 kg/day scale with 94% overall yield and >99.5% purity by online HPLC monitoring [2]. These innovations align with circular economy principles by minimizing waste, enabling catalyst reuse, and reducing energy consumption by 65% versus batch processes.
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0